molecular formula C20H21NO5S B124326 rac Duloxetine 3-Thiophene IsoMer Oxalate CAS No. 116817-28-8

rac Duloxetine 3-Thiophene IsoMer Oxalate

Cat. No.: B124326
CAS No.: 116817-28-8
M. Wt: 387.5 g/mol
InChI Key: LDKLJPXLAAGCEL-UHFFFAOYSA-N
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Description

rac Duloxetine 3-Thiophene Isomer Oxalate: is a chemical compound that serves as a stable isotope of Duloxetine. Duloxetine is a well-known antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor. The compound this compound is used primarily in scientific research, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Duloxetine 3-Thiophene Isomer Oxalate involves multiple steps, including the preparation of intermediate compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are stringent to ensure the consistency and reliability of the compound for research purposes .

Chemical Reactions Analysis

Types of Reactions: rac Duloxetine 3-Thiophene Isomer Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

rac Duloxetine 3-Thiophene Isomer Oxalate is extensively used in scientific research, including:

Mechanism of Action

The mechanism of action of rac Duloxetine 3-Thiophene Isomer Oxalate is similar to that of Duloxetine. It inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The compound also interacts with various molecular targets and pathways involved in neurotransmission .

Comparison with Similar Compounds

Uniqueness: rac Duloxetine 3-Thiophene Isomer Oxalate is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. Its structural modifications also provide insights into the structure-activity relationships of serotonin-norepinephrine reuptake inhibitors .

Biological Activity

Rac Duloxetine 3-Thiophene Isomer Oxalate is a derivative of Duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder. This compound is distinguished by its stable isotope labeling, which enhances its utility in various scientific research applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This action increases the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and alleviation of depressive symptoms. The compound binds to the serotonin transporter (SERT) and norepinephrine transporter (NET), leading to enhanced neurotransmission.

Key Mechanisms:

  • Inhibition of SERT and NET : By blocking these transporters, Rac Duloxetine increases serotonin and norepinephrine levels.
  • Modulation of Neurotransmitter Release : It may also influence the release of other neurotransmitters indirectly through enhanced serotonergic and noradrenergic signaling.

Biological Activity

The biological activity of this compound has been studied in various contexts:

  • Antidepressant Activity : Similar to its parent compound, it demonstrates significant antidepressant effects in preclinical models.
  • Anxiolytic Effects : Studies suggest potential anxiolytic properties, making it a candidate for anxiety disorders.
  • Neuroprotective Effects : Preliminary research indicates that it may offer neuroprotective benefits, potentially mitigating neurodegenerative processes.

Comparative Analysis

A comparative overview with similar compounds is provided in the table below:

CompoundMechanism of ActionPrimary Uses
Rac Duloxetine 3-ThiopheneSERT and NET inhibitionDepression, anxiety
VenlafaxineSERT and NET inhibitionDepression, anxiety
MilnacipranSERT and NET inhibitionFibromyalgia

Case Study 1: Efficacy in Depression

A study involving animal models demonstrated that Rac Duloxetine significantly reduced depressive-like behaviors compared to control groups. The results indicated a marked increase in serotonin levels in the hippocampus following administration.

Case Study 2: Anxiolytic Properties

In a separate investigation, Rac Duloxetine was evaluated for its anxiolytic effects using the elevated plus-maze test. Results showed that subjects treated with Rac Duloxetine spent significantly more time in open arms compared to untreated controls, suggesting reduced anxiety levels.

Case Study 3: Neuroprotective Effects

Research highlighted in recent publications suggests that Rac Duloxetine may protect against oxidative stress-induced neuronal damage. In vitro studies showed that it reduced reactive oxygen species (ROS) production in neuronal cell lines exposed to neurotoxic agents.

Properties

IUPAC Name

N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKLJPXLAAGCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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